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dimethyl-1H-1,2,3-triazol-4-ol

Cat. No.: B14899099
M. Wt: 113.12 g/mol
InChI Key: OKQDXWUFSMPASH-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Triazole Scaffolds in Organic Synthesis and Chemical Research

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in modern organic and medicinal chemistry due to its remarkable stability and synthetic accessibility. nih.govfrontiersin.org The development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles particularly efficient and regioselective. thieme-connect.de This has led to their widespread use as linkers in the construction of complex molecular architectures and as pharmacophores in drug discovery. acs.orgfrontiersin.org

The applications of 1,2,3-triazole derivatives are diverse, ranging from their use in the development of pharmaceuticals, such as the antibiotic tazobactam (B1681243) and the cephalosporin (B10832234) cefatrizine, to their role as corrosion inhibitors and components in photoluminescent materials. acs.orgwikipedia.orgrsc.org Their ability to engage in hydrogen bonding and dipole-dipole interactions, coupled with their metabolic stability, makes them attractive for designing molecules with specific biological targets. nih.gov Consequently, the synthesis of novel 1,2,3-triazole derivatives remains an active area of research. nih.govcardiff.ac.uk

The 1,2,3-triazole ring is considered an aromatic system. wikipedia.orgguidechem.com All five atoms within the ring are sp² hybridized, creating a planar structure with a delocalized 6π-electron system, which imparts significant stability to the ring. guidechem.comacs.org The π-system is formed from the p-orbitals of the two carbon atoms and the three nitrogen atoms. One nitrogen atom contributes two electrons from its lone pair to the π-system, while the other two nitrogen atoms and the two carbon atoms each contribute one electron. reddit.com

The 1,2,3-triazole ring is also characterized by a significant dipole moment and the presence of both pyridine-type and pyrrole-type nitrogen atoms, which influences its chemical reactivity and interaction with other molecules. acs.org The parent 1H-1,2,3-triazole can exist in equilibrium with its 2H-tautomer in solution and in the gas phase. acs.orgnih.gov The electronic nature of the ring can be modulated by the presence of various substituents, which in turn affects the properties and reactivity of the molecule.

The 1H-1,2,3-triazol-4-ol core is a valuable synthon in organic chemistry, offering multiple points for functionalization. The hydroxyl group at the 4-position can act as a nucleophile or be converted into other functional groups, providing a handle for further synthetic transformations. The presence of the triazole ring provides a stable scaffold that can be incorporated into larger, more complex molecules.

While specific research on dimethyl-1H-1,2,3-triazol-4-ol is not extensively documented, the synthesis of related 4-acyl-1H-1,2,3-triazoles has been explored as these compounds are considered therapeutically important. nih.gov The synthesis of such functionalized triazoles often involves multi-component reactions, highlighting the versatility of the triazole framework as a building block. nih.gov The addition of methyl groups to the 1H-1,2,3-triazol-4-ol core would be expected to increase the lipophilicity of the molecule and could influence its solubility and electronic properties, thereby tuning its reactivity and potential applications as a chemical intermediate.

Data Tables

Computed Properties of Dimethyl-1,2,3-Triazole Isomers

Property1,4-Dimethyl-1H-1,2,3-triazole4,5-Dimethyl-2H-1,2,3-triazole
Molecular Formula C₄H₇N₃C₄H₇N₃
Molecular Weight 97.12 g/mol 97.12 g/mol
IUPAC Name 1,4-dimethyl-1H-1,2,3-triazole4,5-dimethyl-2H-1,2,3-triazole
CAS Number 60166-43-042964-73-8
SMILES CC1=CN(N=N1)CCC1=C(C)N=NN1

Data sourced from PubChem. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3O B14899099 dimethyl-1H-1,2,3-triazol-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

1,5-dimethyltriazol-4-ol

InChI

InChI=1S/C4H7N3O/c1-3-4(8)5-6-7(3)2/h8H,1-2H3

InChI Key

OKQDXWUFSMPASH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C)O

Origin of Product

United States

Reaction Mechanisms and Mechanistic Studies in 1,2,3 Triazol 4 Ol Synthesis

Detailed Mechanistic Pathways of Cycloaddition Reactions

The formation of the 1,2,3-triazole ring from an azide (B81097) and an alkyne can result in two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The specific pathway followed is largely determined by the choice of catalyst, with copper and ruthenium complexes being the most established for controlling this selectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry that reliably and selectively produces 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov The reaction is widely used due to its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. researchgate.netbeilstein-journals.org The generally accepted mechanism, supported by experimental and computational studies, involves several key steps.

In the dinuclear mechanism, two copper atoms work in concert. researchgate.net One copper atom binds to the terminal alkyne to form the copper acetylide, while the second copper atom coordinates with the organic azide. This brings the two reactants into close proximity within a multinuclear copper complex, predisposing them for cycloaddition. researchgate.net The azide then adds to the alkyne in a stepwise manner, forming a six-membered copper-containing intermediate (a cupracycle). This intermediate subsequently undergoes ring contraction and reductive elimination to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, completing the catalytic cycle. researchgate.net The use of copper catalysts ensures the exclusive formation of the 1,4-regioisomer. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles. researchgate.netnih.govnih.gov This reaction complements the CuAAC, providing synthetic access to the alternative regioisomer. organic-chemistry.orgcore.ac.uk The mechanistic pathway of the RuAAC is fundamentally different from that of the CuAAC.

The RuAAC process does not involve a metal acetylide intermediate. researchgate.net Instead, the reaction is believed to proceed via an oxidative coupling of the azide and alkyne reactants with the ruthenium(II) catalyst. researchgate.netnih.gov This forms a six-membered ruthenacycle intermediate. organic-chemistry.org Within this intermediate, the first carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. researchgate.netnih.gov The formation of this ruthenacycle intermediate is the step that controls the regioselectivity of the reaction. researchgate.net Following the formation of the ruthenacycle, a rate-determining reductive elimination step occurs, which forms the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. nih.govorganic-chemistry.org DFT calculations have provided support for this mechanistic proposal. nih.gov

Role of Catalysts and Ligands in Reaction Selectivity and Rate Enhancement

The choice of catalyst and associated ligands is paramount in directing the synthesis of 1,2,3-triazol-4-ols, governing not only the regiochemical outcome but also the reaction rate and efficiency.

Catalysts: Copper(I) is the active catalytic species in CuAAC. mdpi.com It is often generated in situ from copper(II) salts, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate. mdpi.com Alternatively, stable copper(I) salts like copper(I) iodide can be used directly. beilstein-journals.org The catalyst's primary role is to activate the terminal alkyne by forming a copper acetylide, thereby lowering the activation energy for the cycloaddition with the azide. researchgate.net

For the RuAAC, pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD), are among the most effective catalysts. researchgate.netnih.govorganic-chemistry.org These ruthenium(II) complexes are highly active and regioselective, promoting the reaction between a wide array of azides and both terminal and internal alkynes to furnish 1,5-disubstituted or fully substituted triazoles, respectively. nih.govorganic-chemistry.org

Catalyst SystemTypical ReactionKey RoleRegioselectivityReference
Cu(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate)Azide-Alkyne Cycloaddition (CuAAC)Forms copper acetylide intermediate, activating the alkyne.1,4-disubstituted researchgate.netnih.govbeilstein-journals.org
[CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂)Azide-Alkyne Cycloaddition (RuAAC)Mediates oxidative coupling of azide and alkyne.1,5-disubstituted researchgate.netnih.govorganic-chemistry.org

Ligands: Ligands play a critical role in stabilizing the metal catalyst, preventing side reactions, and enhancing reaction rates. In CuAAC, various nitrogen-donor ligands, such as tris(triazolylmethyl)amine, are widely used. tdl.org These ligands can stabilize the copper(I) oxidation state against disproportionation and aggregation, which are common issues. tdl.org Furthermore, ligands can influence the nuclearity of the active catalytic species. Studies have shown that certain ligands can facilitate the formation of di- or even tri-copper intermediates, which may have different reactivity profiles compared to mononuclear species. tdl.org

In RuAAC, phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are common components of the catalytic system (e.g., Cp*RuCl(PPh₃)₂). nih.gov These ligands modulate the electronic properties and steric environment of the ruthenium center, which can impact the efficiency of the oxidative coupling and reductive elimination steps. The choice of ligand can be crucial for achieving high catalytic turnover and for reactions involving less reactive substrates. organic-chemistry.org

Investigation of Intermediates in Triazolol Formation

The direct observation and characterization of reaction intermediates have been crucial for substantiating the proposed mechanistic pathways in triazole synthesis.

In the study of CuAAC, the transient nature of the intermediates makes their detection challenging. tdl.org However, advanced analytical techniques like electrospray ionization mass spectrometry (ESI-MS) have provided significant insights. Using ESI-MS, researchers have successfully detected key catalytic species, including unprecedented di-copper and tri-copper acetylide and triazolide intermediates. tdl.org The characterization of these multinuclear copper complexes lends strong support to mechanisms involving cooperative catalysis between multiple metal centers. tdl.org The formation of a copper(I) acetylide is often observed at the beginning of the reaction, sometimes indicated by a distinct color change, and this species can be isolated in the absence of the azide partner. beilstein-journals.orgmdpi.com

For the RuAAC pathway, the proposed key intermediate is the six-membered ruthenacycle. researchgate.netnih.gov While direct isolation of this intermediate can be difficult due to its reactivity, its existence is strongly supported by DFT computational studies and by the observed regioselectivity of the reaction. nih.govorganic-chemistry.org The mechanism proceeds through the oxidative coupling of the alkyne and azide to the ruthenium center, a step that is distinct from the acetylide formation in CuAAC and which rationalizes the formation of the 1,5-isomer. researchgate.net

Chemical Reactivity and Functionalization of Dimethyl 1h 1,2,3 Triazol 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring, while aromatic, exhibits a distinct reactivity pattern towards electrophilic and nucleophilic reagents. The electron-rich nature of the nitrogen atoms and the electron-deficient character of the carbon atoms dictate the preferred sites of attack.

In the context of electrophilic substitution, the nitrogen atoms of the triazole ring are the primary sites of reaction due to their higher electron density. mdpi.com For N-unsubstituted or N1-substituted 1,2,3-triazoles, electrophiles typically attack the N2 or N3 positions. However, for a pre-existing N1-substituted triazole like 1,5-dimethyl-1H-1,2,3-triazol-4-ol, electrophilic attack on the remaining ring nitrogens can be challenging without activation. The presence of the hydroxyl group at the C4 position can influence the electron distribution within the ring, potentially modulating the reactivity of the ring carbons towards electrophiles. For instance, in related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine systems, electrophilic substitution reactions such as bromination, iodination, and nitration have been shown to occur at specific carbon positions on the fused heterocyclic system. mdpi.comresearchgate.net

Nucleophilic substitution reactions on the triazole ring are generally less common unless the ring is activated by electron-withdrawing groups or by conversion to a triazolium salt. In some cases, halogenated 1,2,3-triazoles can undergo nucleophilic substitution. For example, 2-phenyltriazole 1-oxides can be halogenated at the C5 position, and this halogen can then be displaced by strong nucleophiles. rsc.org While direct nucleophilic substitution on the carbon atoms of 1,5-dimethyl-1H-1,2,3-triazol-4-ol is not well-documented, the general principle suggests that activation would be necessary. One report indicates that the synthesis of 4-hydroxy-1,2,3-triazole has been achieved through a route other than nucleophilic substitution on a 4-halo-1,2,3-triazole precursor. researchgate.net

Post-Cycloaddition Functionalization Strategies

A powerful approach to diversifying the structure of 1,2,3-triazoles involves the functionalization of a pre-formed triazole ring. This allows for the introduction of various substituents at specific positions.

The functionalization of the nitrogen atoms in the 1,2,3-triazole ring is a common strategy for modifying its properties. For NH-1,2,3-triazoles, N-alkylation is a well-established reaction, although it can sometimes lead to a mixture of N1 and N2 isomers. researchgate.net The regioselectivity of N-alkylation can be influenced by factors such as the substrate, alkylating agent, base, and solvent. In the case of 5-aryl-4-trifluoroacetyl-1,2,3-triazoles, alkylation has been shown to preferentially yield N2-substituted products. nih.gov

For a compound like 1,5-dimethyl-1H-1,2,3-triazol-4-ol, which is already substituted at the N1 position, further functionalization would target the N2 or N3 atoms. However, such reactions are less common and may require specific activating conditions.

Modification of the carbon backbone of the triazole ring opens up a vast chemical space for derivatization.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. In the realm of 1,2,3-triazoles, palladium-catalyzed C-H activation has been successfully employed to introduce new carbon-carbon bonds. For instance, palladium-catalyzed intramolecular C-H annulation of 1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)-1H-indoles has been used to construct complex fused heterocyclic systems. nih.gov This demonstrates the feasibility of activating C-H bonds on the triazole ring for further elaboration. While specific examples for 1,2,3-triazol-4-ols are scarce, the general methodology holds promise for the C-H functionalization of the C4-OH or C5-methyl group in 1,5-dimethyl-1H-1,2,3-triazol-4-ol, or potentially at the C4 position after conversion of the hydroxyl group to a more suitable directing group.

Functionalization at Carbon Atoms (C-Functionalization)

Ring-Opening Reactions of 1,2,3-Triazol-4-ols and Subsequent Transformations

Regioselective Modifications and Derivatization

Controlling the regioselectivity of reactions is a key challenge in the functionalization of heterocyclic compounds. For 1,2,3-triazoles, various strategies have been developed to achieve regioselective modifications.

The synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity using ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) or other methods that favor this isomer over the 1,4-disubstituted product typically obtained from copper-catalyzed "click" chemistry. researchgate.netrawdatalibrary.netnih.gov This regiocontrol at the synthesis stage provides a direct entry to the 1,5-disubstituted scaffold.

For post-cycloaddition modifications, the inherent reactivity of the different positions on the triazole ring can be exploited. As mentioned earlier, N-alkylation can be directed towards the N2 position under certain conditions. nih.gov Furthermore, directed C-H activation can achieve regioselective functionalization at specific carbon atoms. The reaction of arylacetylenes with azides in hot water has been shown to produce 1,4-disubstituted 1,2,3-triazoles with high regioselectivity, while the use of aliphatic alkynes can lead to mixtures of regioisomers. rsc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimethyl-1H-1,2,3-triazol-4-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For any isomer of this compound, ¹H and ¹³C NMR would provide fundamental information on the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal integrations would be critical in confirming the substitution pattern of the methyl groups and the position of the hydroxyl group on the triazole ring.

In the ¹H NMR spectrum, one would expect to observe signals corresponding to the two methyl groups and the N-H proton of the triazole ring. The chemical shifts of the methyl protons would differ depending on their position (N-methylation vs. C-methylation), providing initial clues to the isomeric structure. The N-H proton would likely appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for the two methyl carbons and the carbon atoms of the triazole ring. The chemical shift of the carbon bearing the hydroxyl group (C-OH) would be particularly informative.

Table 1: Predicted NMR Data for a Hypothetical 1,5-dimethyl-1H-1,2,3-triazol-4-ol

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ 3.5 - 4.0 30 - 35
C-CH₃ 2.0 - 2.5 10 - 15
C4-OH - 150 - 160
C5 - 130 - 140
N-H 10 - 12 (broad) -

Note: These are estimated values and would require experimental verification.

Isotopic Labeling Studies for Structural Assignment

To definitively assign NMR signals and resolve any structural ambiguities, isotopic labeling studies would be invaluable. Synthesizing this compound with ¹³C or ¹⁵N enriched precursors would allow for specific tracking of atoms within the molecule. For instance, using ¹³C-labeled methyl iodide in the synthesis would confirm the signal corresponding to the introduced methyl group. Similarly, ¹⁵N labeling of the triazole ring would provide direct information about the nitrogen environments through ¹⁵N NMR or ¹H-¹⁵N correlation experiments.

Advanced NMR Techniques (e.g., 2D NMR) in Reaction Monitoring

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous structural elucidation.

COSY would reveal proton-proton coupling networks, helping to connect adjacent protons.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon.

HMBC would show correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and for confirming the connectivity between the methyl groups and the triazole ring.

Furthermore, these advanced NMR techniques can be used to monitor the synthesis of this compound in real-time, providing mechanistic insights into its formation.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography would also reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the triazole ring nitrogens, which govern the crystal packing.

Table 2: Illustrative Crystallographic Data from a Related Triazole Derivative

Parameter Example Value (from a substituted triazole)
Crystal System Triclinic
Space Group P-1
a (Å) 8.0504 (3)
b (Å) 9.6941 (4)
c (Å) 11.1893 (4)
α (°) 106.426 (1)
β (°) 91.798 (1)
γ (°) 98.606 (1)

Data for Dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

N-H stretching vibrations around 3100 cm⁻¹.

C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹.

C=N and N=N stretching vibrations within the triazole ring in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the triazole ring. Computational studies on similar molecules, such as 3,5-diamino-1,2,4-triazole, have been used to support the assignment of vibrational bands. nih.gov

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (alcohol) 3200-3600 Strong, Broad
N-H (triazole) ~3100 Medium
C-H (methyl) 2850-2960 Medium
C=N, N=N (triazole ring) 1400-1600 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. For this compound (C₄H₇N₃O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would provide valuable structural information through the analysis of fragmentation patterns. The way the molecule breaks apart upon ionization can give clues about the connectivity of its atoms. For instance, the loss of a methyl group or a water molecule would produce characteristic fragment ions. Studies on the fragmentation of 1,2,4-triazole (B32235) derivatives have shown common fragmentation pathways that can be used for structural characterization. researchgate.net Mass spectral data for the parent compound, 1H-1,2,3-triazol-4-ol, is available and would serve as a basis for interpreting the fragmentation of its dimethylated analog. massbank.eu

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
¹³C-labeled methyl iodide
dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate
3,5-diamino-1,2,4-triazole

Computational and Theoretical Investigations of Dimethyl 1h 1,2,3 Triazol 4 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Searches for DFT studies on "dimethyl-1H-1,2,3-triazol-4-ol" did not return any specific results. The literature contains numerous DFT studies on other triazole derivatives, investigating their electronic properties and reactivity, but none focus on this particular compound biointerfaceresearch.comnih.govbohrium.comresearchgate.net.

Geometry Optimization and Conformational Analysis

No publications were identified that report the geometry optimization or conformational analysis of "this compound." While studies on other triazoles, such as certain 1,2,4-triazole (B32235) derivatives and complex 1,2,3-triazole carboxamides, do perform these calculations, the data is not transferable semanticscholar.orgnih.gov.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Specific HOMO-LUMO analysis and energy gap calculations for "this compound" are not available in the searched literature. This type of analysis is common for characterizing the reactivity and stability of other triazole systems, but the specific values for the requested compound are undocumented researchgate.netnih.govntu.edu.iqresearchgate.net.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Centers

No MEP maps or analyses for "this compound" were found. MEP studies have been conducted on other triazoles to predict sites for electrophilic and nucleophilic attack, but this information is specific to the molecule being studied and cannot be generalized researchgate.netresearchgate.net.

Natural Bond Orbital (NBO) Analysis

There is no published NBO analysis for "this compound." NBO analyses, which investigate charge delocalization and hyperconjugative interactions, have been performed for other heterocyclic systems, including different imidazole (B134444) and triazole derivatives, but not for the target compound acadpubl.euresearchgate.net.

Tautomerism Studies in 1,2,3-Triazol-4-ols Using Computational Methods

While computational studies on the tautomerism of the 1,2,4-triazole ring and its derivatives are available, no such studies were found that specifically address the tautomeric equilibria of "this compound" researchgate.netresearchgate.netnih.gov. The stability of different tautomers is highly dependent on the substitution pattern, making it impossible to extrapolate findings from other systems.

Theoretical Mechanistic Studies of Triazole-Forming Reactions and Functionalization

General mechanistic pathways for the synthesis of 1,2,3-triazoles, such as the Huisgen 1,3-dipolar cycloaddition, are well-documented in review articles nih.govfrontiersin.orgnih.gov. However, no theoretical studies detailing the specific reaction mechanism for the formation or functionalization of "this compound" were identified.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. The primary methods for these predictions involve Density Functional Theory (DFT) and ab initio calculations.

For predicting Nuclear Magnetic Resonance (NMR) chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach. vibgyorpublishers.orgepstem.net This method, often employed with DFT functionals like B3LYP or B3PW91, calculates the isotropic magnetic shielding tensors for each nucleus. uran.ua The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Theoretical calculations can be performed for different solvents to understand their effect on the chemical shifts. uran.ua Studies on related triazole compounds have demonstrated a strong linear correlation between experimentally measured and theoretically calculated ¹H and ¹³C NMR chemical shifts, validating the accuracy of this predictive approach. uran.ua

Vibrational frequencies, which correspond to the peaks in an Infrared (IR) and Raman spectrum, are also predictable using computational methods. nih.gov Following a geometry optimization of the molecule at a chosen level of theory (e.g., B3LYP/6-311G(d,p)), a frequency calculation is performed. nih.gov This provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and are therefore typically scaled by an empirical factor to improve agreement with experimental data. uran.ua Analysis of the potential energy distribution (PED) is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, N-N stretching, or ring deformation modes. nih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical calculations are essential for determining the electronic structure and reactivity of a molecule. These investigations typically revolve around Frontier Molecular Orbital (FMO) theory and the calculation of various reactivity descriptors. bohrium.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. bohrium.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior: bohrium.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for understanding and predicting the reactivity of the molecule in various chemical reactions. Furthermore, analyzing the Molecular Electrostatic Potential (MEP) surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering insights into how it will interact with other reagents. uran.ua

Although the specific values for this compound are not available, the application of these computational methods to related triazoles has proven invaluable for understanding their structure-reactivity relationships and guiding the synthesis of new derivatives with desired properties. nih.gov

Strategic Applications of Dimethyl 1h 1,2,3 Triazol 4 Ol and Its Derivatives in Advanced Organic Synthesis

Utilization as Versatile Building Blocks for Complex Molecular Architectures

The 1,2,3-triazole framework is a cornerstone in the construction of complex molecular architectures, largely due to the reliability and efficiency of its synthesis, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". researchgate.netbiolmolchem.com This reaction allows for the straightforward linking of diverse molecular fragments, making 1,2,3-triazole derivatives, including dimethyl-substituted analogs, highly sought-after building blocks. nih.govfrontiersin.org

The functionalization of the triazole ring at various positions enables the creation of a wide array of complex structures. For instance, 1,4-disubstituted-1,2,3-triazoles are readily synthesized and have been identified as having significant potential in medicinal chemistry, with some derivatives showing inhibitory activity against enzymes like Src kinase. nih.gov The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has also been a subject of intensive research, leading to the development of diverse and fully functionalized molecules. beilstein-journals.org

The versatility of the triazole scaffold is further highlighted by its incorporation into more complex systems. For example, a safe and convenient route for synthesizing 1,3-dimethyl-1,2,3-triazolium salts has been developed, which has facilitated the exploration of their anticancer activities. nih.gov These salts, derived from the methylation of the corresponding 1-methyl-1H-1,2,3-triazole, have shown significant activity against various cancer cell lines. nih.gov

The ability to introduce various functional groups onto the triazole ring makes these compounds ideal for creating libraries of molecules for drug discovery and materials science. nih.gov The synthesis of a series of 1H-1,2,3-triazole analogs via click chemistry and subsequent cross-coupling reactions demonstrates the modularity of this approach in generating diverse molecular architectures. frontiersin.org

Integration into Poly-heterocyclic Systems (e.g., Triazolo-annulated Heterocycles)

Derivatives of 1,2,3-triazoles are pivotal in the synthesis of fused heterocyclic systems, where the triazole ring is annulated with other heterocyclic structures. These poly-heterocyclic compounds often exhibit unique biological activities and material properties.

A prominent application is in the construction of triazolo-annulated pyridines, pyrimidines, and other related systems. nuph.edu.uaresearchgate.netsemanticscholar.org The condensation of 1,2,3-triazole-4(5)-amines with various reagents is a powerful method for creating triazolo[4,5-b]pyridines. nuph.edu.uaresearchgate.net Furthermore, cyclocondensation reactions involving 5-amino-1,2,3-triazole-4-carboxylic acids are a general route to triazolo[4,5-d]pyrimidine systems. nuph.edu.uaresearchgate.net The intramolecular cyclization of appropriately substituted 5-amino-1,2,3-triazoles has also been used to synthesize triazolo-annulated pyridazines, 1,3-oxazines, and 1,3-thiazines. nuph.edu.uaresearchgate.net

The synthesis of polyazoles containing multiple azole rings, such as 1-(3-(1-substituted-1,2,3-triazol-4-yl)-1,2,4-triazol-5-yl)tetrazole, has been achieved through the sequential construction of the different heterocyclic rings. umich.edu This strategy highlights the modularity of using triazole derivatives as building blocks for complex, nitrogen-rich compounds. umich.edu

A novel [5-5]-fused heteroaromatic system, 2H-thiazolo[4,5-d] nuph.edu.uaresearchgate.netnih.govtriazole, has been synthesized and functionalized, demonstrating the potential for creating new heterocyclic scaffolds. researchgate.net The reactivity of this system allows for a range of transformations, making it a valuable building block for scaffold hopping in medicinal chemistry. researchgate.net

The reactivity of azocarbenium salts derived from steroidal ketones has been investigated in 1,3-dipolar cycloaddition reactions to produce novel nuph.edu.uasemanticscholar.orgnih.gov-triazolo-annulated steroidal derivatives, showcasing the integration of triazole moieties into complex natural product-like structures. nih.gov

Precursors for Advanced Materials and Functionalized Scaffolds

The inherent stability and versatile functionality of the 1,2,3-triazole ring make its derivatives, including dimethyl-1H-1,2,3-triazol-4-ol, valuable precursors for a wide range of advanced materials and functionalized scaffolds. nih.gov

One area of application is in the development of energetic materials. For example, 4,4′-dimethyl-1,1′-bi(1,2,3-triazole) has been synthesized and characterized as an energetic material with low mechanical sensitivity, offering a new approach to constructing nitrogen-rich compounds. rsc.org

In the field of polymer chemistry, functionalized 1,2,3-triazoles serve as building blocks for photoluminescent polymers. The synthesis of metal-organic frameworks (MOFs) using pyridine (B92270) and pyrazole-supported 1,2,3-triazole ligands has resulted in 2-D and 3-D polymeric structures with interesting photoluminescent properties.

The 1,2,3-triazole moiety is also a privileged scaffold in the development of bioactive compounds, including antifungal agents. nih.gov Its ability to act as a bioactive linker and an isostere for the 1,2,4-triazole (B32235) core found in many antifungal drugs has spurred significant research in this area. nih.gov

Furthermore, the development of functional molecules containing the triazole ring is an active area of research. A mild protocol for the efficient preparation of molecules containing the 1-bromo-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethane-1-sulfonyl fluoride (B91410) (BTESF) moiety has been developed, providing a versatile platform for creating functionalized triazole derivatives. nih.gov

Role in Ligand Design for Catalysis and Coordination Chemistry

The 1,2,3-triazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. researchgate.net This property has been extensively exploited in the design of ligands for catalysis and in the construction of coordination complexes and metal-organic frameworks (MOFs). scispace.com

Triazole derivatives can act as monodentate, bidentate, or polydentate ligands, coordinating to metals through various modes. researchgate.net The most common coordination is through the N3 nitrogen atom, but coordination through the N2 atom has also been observed. researchgate.net

A variety of triazole-based ligands have been synthesized and used in catalysis. For example, 1-methyl-4-phenyl-1H-1,2,3-triazole and its corresponding mesoionic carbene have been used as cyclometalating ligands for cationic iridium(III) complexes with tunable photophysical properties. nih.gov The resulting complexes have potential applications as luminescent materials. nih.gov

The synthesis of 1H-1,2,3-triazole-4,5-dithiols has introduced a new class of ligands with five potential coordination sites (the dithiolene unit and the three nitrogen atoms). mdpi.comrsc.org These ligands have been coordinated to various transition metals, including cobalt, nickel, palladium, and platinum, to form a range of metal complexes with interesting electronic and structural properties. mdpi.comrsc.org

The use of "click-triazole" ligands in coordination chemistry is a rapidly growing field. researchgate.net These ligands, synthesized via the CuAAC reaction, have been used to create complexes with applications in catalysis, metallosupramolecular chemistry, and photophysics. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl-1H-1,2,3-triazol-4-ol?

  • Methodology : The compound is typically synthesized via 1,3-dipolar cycloaddition reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form the triazole core. Key steps include:

  • Refluxing precursors (e.g., azides and terminal alkynes) in polar solvents like DMSO or ethanol under nitrogen .

  • Purification via recrystallization (water-ethanol mixtures) or column chromatography .

  • Example : A 65% yield was achieved by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by ice-water quenching and ethanol recrystallization .

    • Table 1 : Comparison of Synthesis Conditions
Precursor SystemCatalyst/SolventReaction TimeYieldReference
Hydrazide + DMSONone (thermal)18 h65%
Azide + AlkyneCu(I)/TBTA24 h>95%

Q. How is this compound characterized structurally?

  • Methodology : Use a combination of:

  • X-ray crystallography (SHELX software for refinement) to resolve bond lengths and angles .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. What initial biological screening methods are applicable for triazole derivatives?

  • Methodology :

  • Antifungal assays : Microdilution techniques against Candida spp., with MIC values calculated .
  • Cytotoxicity testing : MTT assays on mammalian cell lines to assess safety profiles .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be addressed?

  • Methodology :

  • Use Cu(I) catalysts to enforce 1,4-regioselectivity in cycloadditions, avoiding unwanted 1,5-isomers .
  • Optimize solvent polarity (e.g., DMF vs. THF) and temperature to control reaction pathways .
  • Case Study : Terminal alkynes reacted with aryl azides in DMF at 60°C yielded >95% 1,4-disubstituted triazoles .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

  • Methodology :

  • Cross-validation : Compare XRD data (SHELXL-refined) with DFT-computed geometries to confirm structural assignments .
  • Replicate experiments : Test biological activity under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .
  • Statistical analysis : Use ANOVA to assess significance of divergent bioactivity results across studies .

Q. How are triazole derivatives functionalized for targeted drug design?

  • Methodology :

  • Click chemistry modifications : Introduce pharmacophores (e.g., quinolinone moieties) via azide-alkyne couplings .

  • SAR studies : Systematically vary substituents (e.g., methyl vs. phenyl groups) and measure impact on bioactivity .

  • Example : Adding a 6-methyl-2-oxoquinoline group enhanced antifungal potency (MIC = 2 µg/mL against C. albicans) .

    • Table 2 : Bioactivity of Selected Triazole Derivatives
Derivative StructureTarget OrganismMIC (µg/mL)Reference
Quinolinone-triazole hybridC. albicans2.0
Nitro-triazole-propanolAspergillus8.0

Methodological Best Practices

  • Synthetic Reproducibility : Document solvent grades, catalyst batches, and reaction atmospheres (e.g., inert gas vs. air) .
  • Data Transparency : Share raw crystallographic data (CIF files) and NMR spectra in supplementary materials .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to guide future optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.